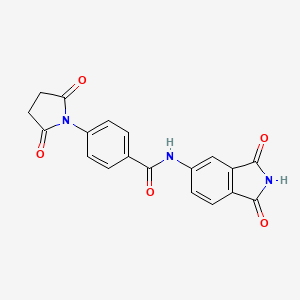

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-15-7-8-16(24)22(15)12-4-1-10(2-5-12)17(25)20-11-3-6-13-14(9-11)19(27)21-18(13)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAKQCDFJCWOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under heating conditions to form phthalimide.

Formation of the Succinimide Moiety: Succinimide can be synthesized by the reaction of succinic anhydride with ammonia or a primary amine.

Coupling Reaction: The phthalimide and succinimide moieties are then linked through a benzamide group

Industrial Production Methods

Industrial production of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and imide functionalities:

The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon, with the pyrrolidine-2,5-dione ring exhibiting higher reactivity than the isoindoline-1,3-dione due to reduced steric hindrance .

Nucleophilic Substitution

The dioxopyrrolidine moiety participates in nucleophilic substitution reactions:

Reactivity with Amines

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ethylenediamine | DMF, 80°C, 6 h | Bis-amide derivative with cyclized piperazine structure | Anticancer lead optimization |

| Hydrazine hydrate | Ethanol, reflux (3 h) | Hydrazide analog with intact isoindoline ring | Intermediate for heterocycles |

Substitution occurs preferentially at the pyrrolidine-2,5-dione’s α-carbonyl positions due to their higher electrophilicity .

Cross-Coupling Reactions

The benzamide aromatic ring undergoes palladium-catalyzed couplings:

| Reaction | Catalyst System | Product | Key Findings |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-(heteroaryl)-substituted derivatives | Electron-withdrawing groups enhance yield |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-aryl variants with modified isoindoline | Steric hindrance limits coupling efficiency |

Reaction outcomes depend on the electronic effects of substituents, with electron-deficient aryl halides achieving ≥80% conversion .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

With Azides

Under Huisgen conditions (CuI, DIPEA), the isoindoline ring undergoes 1,3-dipolar cycloaddition with benzyl azide to form triazole-linked hybrids (72–85% yield) .

With Thiourea

Reaction in acetic acid yields thiazolidinone derivatives via imine-thioketone cyclization, showing enhanced antimicrobial activity (MIC: 8–32 µg/mL) .

Catalytic Hydrogenation

Selective reduction of the isoindoline-1,3-dione ring is achieved under hydrogen gas (1 atm) with 10% Pd/C in ethanol, producing a dihydroisoindoline analog without affecting the pyrrolidine-2,5-dione moiety . This product demonstrates improved solubility in polar solvents .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces Norrish-type cleavage of the benzamide carbonyl, generating radical intermediates that dimerize to form a C–C coupled product (confirmed by ESR spectroscopy) .

Comparative Reactivity Table

| Functional Group | Reaction Susceptibility | Dominant Pathway |

|---|---|---|

| Pyrrolidine-2,5-dione | Nucleophilic substitution > hydrolysis | SN2 at α-carbonyl |

| Isoindoline-1,3-dione | Cycloaddition > hydrolysis | [4+2] Diels-Alder with dienophiles |

| Benzamide linker | Cross-coupling > hydrogenation | Pd-mediated C–C bond formation |

Scientific Research Applications

Neurological Disorders

Research indicates that N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are crucial in neurotransmission and are implicated in several neurological disorders, including:

- Parkinson's Disease

- Schizophrenia

- Anxiety Disorders

The modulation of mGluRs could lead to therapeutic advancements in managing these conditions by enhancing receptor activity and improving synaptic transmission .

Anticancer Activity

The compound has shown promise in anticancer research. Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

Case Study 1: Neurological Modulation

In one study, the compound was evaluated for its effects on mGluR signaling pathways in vitro. Results demonstrated a significant increase in receptor activity compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exhibited cytotoxic effects comparable to established chemotherapeutics like Olaparib. The compound's IC50 values indicated potent antiproliferative activity against BRCA-deficient cancer cells .

Synthesis and Derivatives

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. Structural modifications can yield derivatives with enhanced pharmacological properties or targeted activities against specific diseases.

| Derivative Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(2,5-dioxopyrrolidin-1-yl)phenyl)picolinamide | Picolinamide instead of benzamide | Positive allosteric modulation of mGlu receptors |

| 4-(2,5-dimethylpyrrolidin-1-yl)-N-phenylbenzamide | Dimethyl substitution on pyrrolidine | Antimicrobial properties |

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The most directly comparable compound is 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) , which shares the benzamide scaffold but differs in substituent placement and composition (Table 1).

Table 1: Structural and Functional Comparison

Implications of Structural Variations

- Substituent at C4: MPPB’s 2,5-dimethylpyrrole group was critical for its activity in boosting mAb production, likely due to hydrophobic interactions or modulation of cellular metabolism .

- Substituent on amide N : MPPB’s dioxopyrrolidin at this position may contribute to its suppression of galactosylation, a post-translational modification critical for mAb therapeutic efficacy. The target compound’s dioxoisoindolin group introduces a rigid, planar aromatic system, which could influence binding to glycosylation enzymes or intracellular trafficking pathways.

Hypothetical Mechanisms and SAR Insights

- Metabolic effects : MPPB increased cell-specific glucose uptake and ATP levels, suggesting metabolic reprogramming as a mechanism . The target compound’s dioxoisoindolin group, being bulkier and more electron-deficient, might impede cellular uptake or alter mitochondrial function differently.

- Glycosylation modulation : The dimethylpyrrole in MPPB was linked to suppressed galactosylation, possibly via steric hindrance or enzyme inhibition. The dioxoisoindolin group in the target compound could either exacerbate or mitigate this effect, depending on its interaction with glycosyltransferases.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes an isoindoline moiety and a pyrrolidine unit. Its molecular formula is , and it possesses significant pharmaceutical potential due to the presence of dioxo groups that suggest reactivity with biological targets.

Research indicates that N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide acts primarily as an inhibitor of fatty acid amide hydrolase (FAAH) . This enzyme is crucial in the metabolism of endocannabinoids, which are implicated in various physiological processes such as pain modulation and inflammation. By inhibiting FAAH, the compound may increase levels of endocannabinoids, thus enhancing their signaling effects.

1. Anticancer Potential

The compound has shown promise in anticancer research. Similar compounds with isoindoline structures have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have indicated that derivatives with comparable structures exhibit significant antiproliferative activity against breast cancer cell lines such as MDA-MB-436. The IC50 values from these studies suggest that the compound could be effective in targeting cancer cells .

2. Neurological Applications

Given its ability to modulate endocannabinoid levels, N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is also being investigated for its potential applications in treating neurological disorders. Compounds with similar structural motifs have been identified as positive allosteric modulators of metabotropic glutamate receptors, which play a crucial role in neurotransmission . This suggests that the compound may have therapeutic implications for conditions such as Parkinson's disease and schizophrenia.

Comparative Analysis with Related Compounds

The following table compares N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(2,5-dioxopyrrolidin-1-yl)phenyl)picolinamide | Picolinamide instead of benzamide | Positive allosteric modulation of mGlu receptors |

| 4-(2,5-dimethylpyrrolidin-1-yl)-N-phenylbenzamide | Dimethyl substitution on pyrrolidine | Antimicrobial properties |

| N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Isoindoline moiety inclusion | Potential anticancer activity |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- In vitro Studies : Research has shown that the compound exhibits significant inhibition of cancer cell proliferation in vitro, with varying degrees of effectiveness depending on the specific cell line tested .

- Mechanistic Insights : Detailed mechanistic studies using flow cytometry have indicated that treatment with the compound can induce apoptosis and cell cycle arrest in cancer cells .

- Toxicity Assessments : Toxicity studies conducted on zebrafish embryos suggest that while the compound has promising biological activity, further investigations are necessary to evaluate its safety profile for potential therapeutic use .

Q & A

Q. What synthetic routes are recommended for preparing N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can purity be optimized?

Methodological Answer:

- Step 1: Coupling of 1,3-dioxoisoindolin-5-amine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in anhydrous pyridine under nitrogen, analogous to thiazole-amide syntheses .

- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Purification: Column chromatography (silica gel, gradient elution with dichloromethane/methanol 95:5) followed by recrystallization in methanol .

- Purity Validation: HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) to confirm ≥98% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR: 1H and 13C NMR in DMSO-d6 to resolve isoindolinone and pyrrolidine-dione protons (e.g., δ 10.2 ppm for amide NH) .

- FTIR: Confirm carbonyl stretches (C=O) at ~1700-1750 cm⁻¹ for isoindolinone and pyrrolidine-dione moieties .

- HRMS: ESI+ mode to verify molecular ion [M+H]+ and isotopic pattern matching theoretical values .

Q. How can researchers assess solubility and stability under physiological conditions?

Methodological Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) and DMSO. Quantify via UV-Vis spectroscopy at λmax (e.g., 280 nm) .

- Stability: Incubate in PBS at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of amide bond formation in this compound?

Methodological Answer:

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents on isoindolinone (e.g., electron-withdrawing groups at position 5) and pyrrolidine-dione (e.g., methyl vs. hydrogen) .

- Activity Testing: Use a standardized panel (e.g., kinase inhibition, apoptosis assays) with positive/negative controls. Apply multivariate regression to correlate substituent effects with bioactivity .

Q. How can researchers optimize reaction yields using Design of Experiments (DOE)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.